

How to dry dichloromethane using calcium chloride or molecular sieves

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloromethanol*

Cat. No.: *B14675293*

[Get Quote](#)

Technical Support Center: Drying Dichloromethane (CH_2Cl_2)

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for drying dichloromethane (DCM) using calcium chloride and molecular sieves.

Frequently Asked Questions (FAQs)

Q1: Which drying agent is more effective for dichloromethane: calcium chloride or molecular sieves?

A: Molecular sieves are significantly more effective than calcium chloride for drying dichloromethane.^{[1][2]} Activated 3 \AA molecular sieves can reduce the water content to very low levels (sub-10 ppm), which is suitable for most moisture-sensitive reactions.^{[1][2][3]} Calcium chloride is best used as a preliminary drying agent to remove bulk water from very wet DCM before a more rigorous drying method is applied.^{[4][5]}

Q2: Why are 3 \AA molecular sieves recommended for drying DCM?

A: The pore size of 3 \AA (angstrom) molecular sieves is ideal for adsorbing water molecules (kinetic diameter \approx 2.65 \AA) while excluding the larger dichloromethane molecules (kinetic diameter \approx 3.3 \AA).^{[6][7]} This ensures selective removal of water without significant loss of the solvent.^[6] While 4 \AA sieves can also be used, 3 \AA provides better selectivity.

Q3: How do I activate molecular sieves before use?

A: Activation is a critical step to ensure the sieves have maximum water-adsorbing capacity. To activate them, heat the sieves in a laboratory oven at 200-300°C for at least 3-4 hours, preferably under a high vacuum.[\[2\]](#)[\[8\]](#) After heating, allow the sieves to cool to room temperature in a desiccator to prevent them from re-adsorbing atmospheric moisture.[\[2\]](#)[\[9\]](#)

Q4: How much drying agent should I use and for how long?

A: For molecular sieves, a common recommendation is to use 10-20% of the solvent's weight/volume (e.g., 100-200 grams of sieves per 1 liter of DCM).[\[2\]](#) The solvent should be allowed to stand over the activated sieves for at least 24-48 hours to achieve optimal dryness. [\[2\]](#) For calcium chloride, add portions of the anhydrous salt until freshly added salt no longer clumps together, indicating that the bulk of the water has been absorbed.

Q5: My reaction failed even after drying DCM with molecular sieves. What could have gone wrong?

A: There are several potential reasons:

- Inactive Sieves: The molecular sieves may not have been properly activated or were exposed to air for too long after activation, causing them to become saturated with atmospheric moisture.
- Insufficient Contact Time: The solvent may not have been in contact with the sieves long enough to remove the water to the required level. A minimum of 24 hours is recommended. [\[2\]](#)
- Insufficient Quantity: The amount of sieves used may have been too low for the initial water content of the solvent.
- Contamination: The solvent or glassware may have been contaminated with water from other sources after the drying step. Always use flame- or oven-dried glassware and inert atmosphere techniques for highly sensitive reactions.

Q6: Can I reuse calcium chloride or molecular sieves?

A: Molecular sieves are regenerative and can be reused multiple times.[10][11] Simply filter them from the solvent, wash with a dry, volatile solvent (like fresh dry DCM or ether) to remove adsorbed impurities, and then reactivate them using the heating procedure described in Q3. Calcium chloride is generally not reactivated in a laboratory setting and is typically discarded after a single use.

Q7: Are there any safety concerns when drying dichloromethane?

A: Yes. Dichloromethane is a volatile and potentially harmful solvent, so all work should be conducted in a well-ventilated chemical fume hood.[12] A critical safety warning: NEVER use reactive metals like sodium or potassium to dry chlorinated solvents like DCM, as this can lead to violent explosions.[4] While calcium chloride and molecular sieves are generally safe for drying DCM, always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Summary: Desiccant Performance

The following table summarizes the expected performance of each drying agent for dichloromethane.

Drying Agent	Type	Recommended Loading (w/v)	Contact Time	Final Water Content (ppm)	Notes
Calcium Chloride (CaCl ₂)	Chemical Hydration	Add until free-flowing	1-2 hours	> 50 ppm	Low efficiency; best for pre-drying very wet solvent. [4]
Molecular Sieves	Physical Adsorption	10-20%	24-48 hours	< 1 ppm	High efficiency; the preferred method for moisture-sensitive applications. [1] [2] Sieves must be activated before use. [2]

Data compiled from multiple sources indicating relative efficiencies.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Experimental Protocols

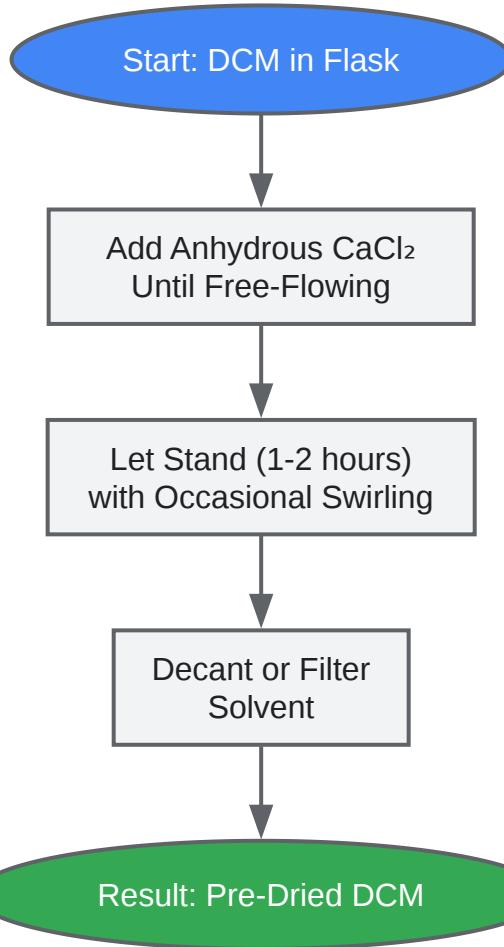
Protocol 1: Pre-drying Dichloromethane with Anhydrous Calcium Chloride

This method is suitable for removing large amounts of water or for applications where "super-dry" solvent is not required.

- Place the dichloromethane to be dried in a clean, dry flask equipped with a stopper or cap.
- Add small portions of anhydrous granular calcium chloride to the solvent while gently swirling.

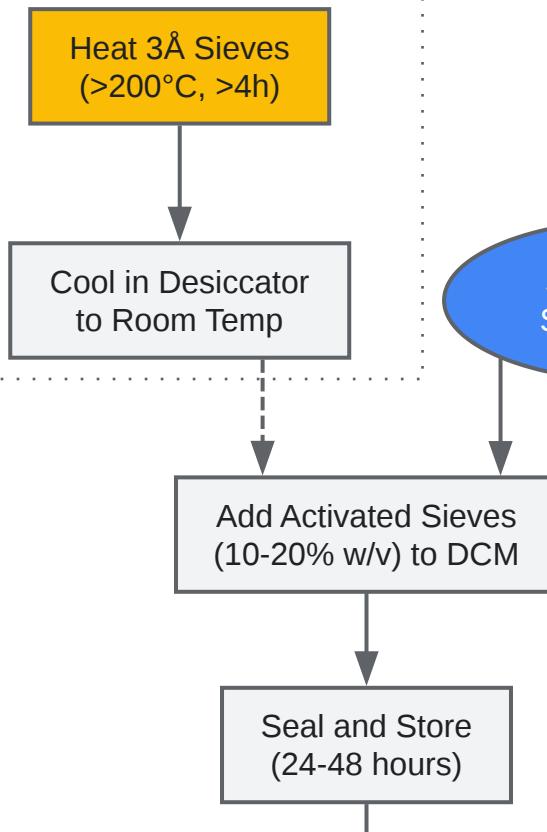
- Observe the calcium chloride. If it clumps together, water is present. Continue adding portions until newly added granules remain free-flowing.
- Stopper the flask and let it stand for at least 1-2 hours, with occasional swirling.
- Carefully decant or filter the dichloromethane away from the solid calcium chloride into a clean, dry storage bottle.

Protocol 2: High-Efficiency Drying of Dichloromethane with 3Å Molecular Sieves


This protocol is designed to produce anhydrous DCM suitable for moisture-sensitive reactions.

- Activate the Sieves: Place the required amount of 3Å molecular sieves in a dry flask or beaker. Heat in a vacuum oven at >200°C for at least 12 hours or in a furnace at 300°C for 3-4 hours.[2]
- Cooling: Allow the sieves to cool to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.[2]
- Drying: Add the freshly activated sieves to a bottle of dichloromethane (use 10-20% w/v, e.g., 100-200 g for 1 L of DCM).[2]
- Storage: Seal the bottle, preferably under an inert atmosphere (e.g., nitrogen or argon), and allow it to stand for at least 24-48 hours before use.[2] The sieves can be left in the solvent during storage to maintain dryness. When needed, withdraw the dry solvent carefully using a dry syringe or by decanting.

Visualized Workflows


The following diagrams illustrate the logical steps for each drying protocol.

Protocol 1: Drying DCM with Calcium Chloride

Protocol 2: Drying DCM with Molecular Sieves

Sieve Activation (Crucial Step)

Result: Anhydrous DCM
(<1 ppm H₂O)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. rubingroup.org [rubingroup.org]
- 4. researchgate.net [researchgate.net]
- 5. Drying solvents - Sciencemadness Wiki [sciemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 9. Molecular Sieve Drying [bio.umass.edu]
- 10. redriver.team [redriver.team]
- 11. Dalian Haixin - Deep dehydration and drying of solvents using molecular sieves [haixin-mol.com]
- 12. Drying dichloromethane over calcium hydride · GitHub [gist.github.com]
- To cite this document: BenchChem. [How to dry dichloromethane using calcium chloride or molecular sieves]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14675293#how-to-dry-dichloromethane-using-calcium-chloride-or-molecular-sieves>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com